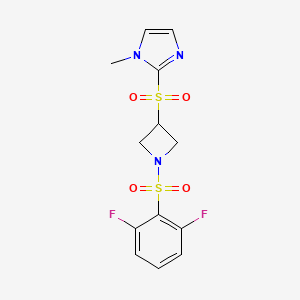

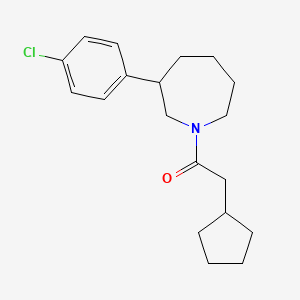

2-((1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C13H13F2N3O4S2 and its molecular weight is 377.38. The purity is usually 95%.

BenchChem offers high-quality 2-((1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Diazotransfer Reagents

Research highlights the development of efficient, cost-effective, and stable diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride, for converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent offers a one-pot reaction from inexpensive materials, showcasing its potential for broad applications in synthetic chemistry (Goddard-Borger & Stick, 2007).

Enhanced Stability of Diazotransfer Reagents

Further advancements have been made by developing the hydrogen sulfate salt of imidazole-1-sulfonyl azide, which exhibits significantly more stability and reduced detonation risks compared to its predecessors. This update simplifies the large-scale synthesis and encourages the safer use of diazotransfer reactions (Potter et al., 2016).

Applications in Organic Synthesis

Synthesis of 1,2-Disubstituted Benzimidazoles

The novel Ir-catalyzed annulation of imidamides with sulfonyl azides demonstrates the streamlined synthesis of 1,2-disubstituted benzimidazoles, highlighting the method's efficiency, high regioselectivity, and tolerance of functional groups. This approach paves the way for the synthesis of significant organic molecules and potential drug discovery building blocks (Xu et al., 2017).

Organocatalysis and Ring-Opening Reactions

Research on imidazole-based zwitterionic salts, such as 4-(3-methylimidazolium)butane sulfonate, demonstrates their effectiveness as organocatalysts for the regioselective ring-opening of aziridines by various nucleophiles. This method's scalability to gram synthesis underlines its practical application in organic synthesis (Ghosal et al., 2016).

Novel Antifungal Agents

Antifungal Activity

The search for new antifungal agents has led to the synthesis of imidazole analogues, demonstrating significant activity against Candida spp. These findings are crucial for developing more effective treatments for fungal infections, highlighting the compound's potential in medicinal chemistry (Silvestri et al., 2004).

properties

IUPAC Name |

2-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3O4S2/c1-17-6-5-16-13(17)23(19,20)9-7-18(8-9)24(21,22)12-10(14)3-2-4-11(12)15/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHQBDJBRNFAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2752151.png)

![Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2752152.png)

![2-Chloro-N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]propanamide](/img/structure/B2752154.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide](/img/structure/B2752168.png)

![N-(4-chlorobenzyl)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamide](/img/structure/B2752171.png)